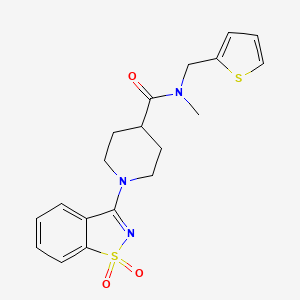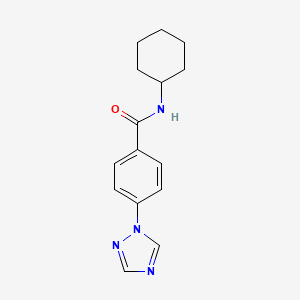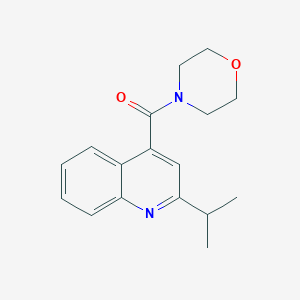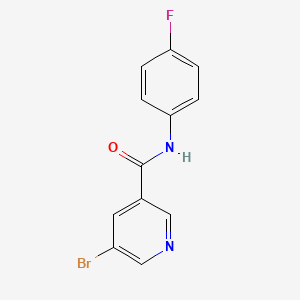![molecular formula C15H18N4O B7477613 (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of compounds known as piperidines and has a molecular weight of 306.4 g/mol.
Mécanisme D'action
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, leading to improved cognitive function. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone also has antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation-induced damage to neurons.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has also been shown to reduce oxidative stress and inflammation in these models, which may contribute to its neuroprotective effects. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone in lab experiments include its well-characterized mechanism of action, low toxicity, and good bioavailability. However, (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is still in the early stages of development as a therapeutic agent, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
For research on (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone include further optimization of the synthesis method to improve purity and yield, as well as the development of more potent and selective acetylcholinesterase inhibitors based on the structure of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone. Further studies are also needed to determine the safety and efficacy of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone in humans, particularly in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone involves a multi-step process that includes the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with 4-methylpiperidine to form the intermediate product, which is then treated with acetic anhydride to produce (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone. The purity and yield of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in reducing the oxidative stress and inflammation associated with neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-6-8-18(9-7-12)15(20)13-2-4-14(5-3-13)19-11-16-10-17-19/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEAWPBPYHVRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)
![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7477554.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)

![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)